2-Amino-2-methyl-1-propanol

Catalog No.
S1482086
CAS No.
124-68-5
M.F
C4H11NO
(CH3)2C(NH2)CH2OH
C4H11NO
M. Wt
89.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-2-methyl-1-propanol

CAS Number

124-68-5

Product Name

2-Amino-2-methyl-1-propanol

IUPAC Name

2-amino-2-methylpropan-1-ol

Molecular Formula

C4H11NO
(CH3)2C(NH2)CH2OH
C4H11NO

Molecular Weight

89.14 g/mol

InChI

InChI=1S/C4H11NO/c1-4(2,5)3-6/h6H,3,5H2,1-2H3

InChI Key

CBTVGIZVANVGBH-UHFFFAOYSA-N

SMILES

CC(C)(CO)N

Solubility

11.22 M
MISCIBLE WITH WATER; SOL IN ALCOHOLS
Solubility in water: miscible

Synonyms

2-amino-2-methyl-1-propanol, 2-amino-2-methyl-1-propanol hydrochloride, 2-amino-2-methyl-1-propanol mesylate, 2-amino-2-methyl-1-propanol nitrate salt, 2-amino-2-methyl-1-propanol tosylate, 2-amino-2-methylpropanol, aminomethyl propanol

Canonical SMILES

CC(C)(CO)N

Molecular Structure Analysis

The molecular structure of AMP consists of a four-carbon chain (propanol) with a hydroxyl group (OH) attached to the first carbon, an amino group (NH2) and a methyl group (CH3) bonded to the second carbon []. This structure gives AMP several key features:

  • Primary Alcohol: The OH group classifies AMP as a primary alcohol, meaning the carbon it's bonded to has only one other carbon attached [].
  • Branched Chain: The methyl group on the second carbon creates a branched structure, potentially affecting its physical properties compared to linear alkanolamines [].
  • Primary Amine: The presence of the NH2 group makes AMP a primary amine, with the nitrogen atom bonded to only one carbon [].

Chemical Reactions Analysis

Specific details about the synthesis of AMP are not readily available in scientific literature. However, alkanolamines like AMP can be generally synthesized through the reaction of ammonia with epoxides, which are cyclic ethers [].

AMP can undergo various reactions due to the presence of both the hydroxyl and amino groups. Here's an example:

  • Esterification: AMP can react with carboxylic acids to form esters, which are important functional groups in biological molecules.

(Equation will be added if specific reaction details are available in future research)


Physical And Chemical Properties Analysis

  • Molecular Formula: C4H11NO []
  • Molecular Weight: 89.14 g/mol []
  • Boiling Point: 165.5 °C []
  • Density: 0.934 g/cm³ []
  • Solubility: Miscible with water and many organic solvents []
  • The hydroxyl group can participate in hydrogen bonding, potentially allowing interaction with other molecules in biological systems [].
  • The amino group can act as a base, accepting protons, which might be relevant in buffering processes [].

Biological Buffers:

2-Amino-2-methyl-1-propanol functions as a useful buffer in biological research due to its ability to maintain a specific pH range in aqueous solutions. This characteristic makes it valuable for studying enzymes and other biological processes that are sensitive to pH fluctuations .

Spectroscopic Studies:

The presence of a primary amine and a primary alcohol group in its structure allows 2-Amino-2-methyl-1-propanol to interact with specific molecules. This interaction makes it a useful tool in various spectroscopic techniques, such as ATR-FTIR spectroscopy, for investigating the CO2 absorption properties of certain compounds .

Derivatization Agent:

2-Amino-2-methyl-1-propanol acts as a derivatization agent in analytical chemistry. It can be used to convert fatty acids into their corresponding 4,4-dimethyloxazoline (DMOX) derivatives, facilitating their analysis by gas chromatography-mass spectrometry (GC-MS) .

Enzyme Assays:

Recent research explores the potential of 2-Amino-2-methyl-1-propanol as a component in enzyme assays. Studies suggest its effectiveness in detecting the activity of alkaline phosphatase, an enzyme crucial for various biological functions, in specific cell lines .

Physical Description

2-amino-2-methyl-1-propanol appears as a clear light colored liquid. Insoluble in water and about the same density as water. Flash point 172°F. Used to make other chemicals.
Liquid
CRYSTALS OR COLOURLESS LIQUID.
A clear light colored liquid.

Color/Form

CRYSTALLINE MASS

XLogP3

-0.8

Boiling Point

329 °F at 760 mm Hg (99+% compound) (USCG, 1999)
165.5 °C
165 °C @ 760 MM HG
165 °C
329°F

Flash Point

153 °F (USCG, 1999)
67 °C CC
67 °C c.c.
153°F

Vapor Density

3.0 (AIR= 1)
Relative vapor density (air = 1): 3.0

Density

0.935 (USCG, 1999)
0.934 @ 20 °C/20 °C
0.93 g/cm³
0.935

Melting Point

89.6 °F (USCG, 1999)
25.5 °C
31 °C
89.6°F

UNII

LU49E6626Q

Related CAS

3207-12-3 (hydrochloride)
62512-11-2 (mesylate)
67952-40-3 (nitrate salt)
68298-05-5 (tosylate)

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

1.00 mmHg
Vapor pressure: 3.9 mm Hg at 25 °C (est).
Vapor pressure, Pa at 20 °C: 133

Pictograms

Irritant

Irritant

Other CAS

124-68-5

Wikipedia

Aminomethylpropanol

Use Classification

Fire Hazards -> Flammable - 2nd degree
Cosmetics -> Buffering

Methods of Manufacturing

AN AMINO ALCOHOL PREPD BY REDN OF THE CORRESPONDING NITRO COMPD: VANDERBILT, HASS, US PATENT 2,174,242 (1940); JOHNSON, DEGERING, J ORG CHEM 8: 7 (1943).

General Manufacturing Information

All other basic organic chemical manufacturing
Fabricated metal product manufacturing
Paint and coating manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Wholesale and retail trade
1-Propanol, 2-amino-2-methyl-: ACTIVE

Dates

Modify: 2023-09-14

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